molecular formula C10H19N3O B13079528 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13079528
M. Wt: 197.28 g/mol
InChI Key: QZFMTOROVLFCOR-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethylpyrazol-4-amine core substituted with a 2-methoxy-2-methylpropyl group at the N1 position. Its structural uniqueness lies in the branched methoxypropyl substituent, which influences its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-10(3,4)14-5/h6,11H2,1-5H3

InChI Key

QZFMTOROVLFCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)OC)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted and functionalized pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The target compound and its analogs share a common 3,5-dimethylpyrazol-4-amine scaffold but differ in the substituent at the N1 position. Key structural comparisons include:

Compound Name N1 Substituent Molecular Formula Molar Mass (g/mol) CAS Number
Target Compound 2-Methoxy-2-methylpropyl C₁₂H₂₁N₃O 223.31* Not provided
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Fluorobenzyl C₁₂H₁₄FN₃ 219.26 514800-78-3
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,4-Dimethoxybenzyl C₁₄H₁₉N₃O₂ 261.32 956786-53-1
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 2-Chloro-4-fluorobenzyl C₁₂H₁₃ClFN₃ 253.71 925663-04-3
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl C₁₂H₁₄ClN₃ 235.71 1185056-79-4

*Calculated based on molecular formula.

Key Observations :

  • The methoxypropyl group in the target compound introduces steric bulk and polarity compared to aromatic substituents like benzyl or chlorobenzyl.
  • Halogenated analogs (e.g., 4-fluorobenzyl, 4-chlorobenzyl) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .

Physicochemical Properties

Solubility and Polarity:
  • The methoxypropyl group likely enhances water solubility compared to halogenated or purely aromatic analogs due to its ether oxygen and branched alkyl chain.
  • Halogenated derivatives (e.g., 4-fluorobenzyl , 2-chloro-4-fluorobenzyl ) are more lipophilic, as evidenced by their higher logP values (estimated via molecular weight and substituent contributions).
Stability:
  • All analogs, including the target compound, are sensitive to light and moisture, requiring storage at room temperature in inert conditions .

Biological Activity

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₉H₁₇N₃O
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 1858517-84-6

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in various metabolic pathways. For instance, they may affect cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival.
  • Antiproliferative Effects : Research indicates that certain pyrazole derivatives exhibit antiproliferative activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-118.5Induction of apoptosis
K56210.2Inhibition of cell cycle progression
MCF-79.8Activation of caspase pathways

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

  • Study on Anticancer Properties : A study published in MDPI demonstrated that pyrazole derivatives with specific substitutions exhibited significant antiproliferative effects on human cancer cell lines, including MCF-7 and K562. The study attributed these effects to the induction of apoptosis and modulation of cell cycle-related proteins .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, showing that they effectively reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Research has also indicated neuroprotective qualities in certain pyrazole derivatives, suggesting their role in protecting neuronal cells from oxidative stress and apoptosis .

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